

Application Note: Hepatocyte Stability Assay for Odevixibat-d5

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Introduction

Odevixibat is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT). [1][2] By blocking the reabsorption of bile acids in the terminal ileum, it disrupts their enterohepatic circulation, leading to increased fecal excretion of bile acids.[3] This mechanism of action effectively reduces the bile acid pool in the liver and bloodstream, which is beneficial in the treatment of cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[1][4][5][6][7] Odevixibat has minimal systemic absorption and is primarily eliminated unchanged in the feces, suggesting low hepatic metabolism.[1][8]

This application note provides a detailed protocol for assessing the metabolic stability of **Odevixibat-d5**, a deuterated form of Odevixibat often used as an internal standard in analytical methods, using cryopreserved human hepatocytes. The in vitro hepatocyte stability assay is a crucial tool in drug discovery and development to determine the metabolic fate of a compound. [9][10][11][12][13] It provides insights into the intrinsic clearance of a substance in the liver, which is the primary site of drug metabolism for many xenobiotics.[9][12][14]

Principle

The hepatocyte stability assay measures the disappearance of a test compound over time when incubated with a suspension of hepatocytes.[11][13] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a comprehensive in vitro



model of hepatic metabolism.[10][11][12][14] The rate of disappearance of the parent compound is used to calculate key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[9][11][15]

Materials and Reagents

- Odevixibat-d5
- · Cryopreserved human hepatocytes
- Williams' Medium E
- Hepatocyte Maintenance Supplement Pack (serum-free)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, LC-MS grade
- Internal Standard (e.g., a structurally similar compound not metabolized by hepatocytes)
- Phosphate Buffered Saline (PBS)
- Trypan Blue solution (0.4%)
- Collagen-coated plates (optional, for plated hepatocyte assays)
- Incubator with orbital shaker (37°C, 5% CO2)
- Centrifuge
- LC-MS/MS system

Experimental ProtocolPreparation of Reagents and Solutions

 Incubation Medium: Prepare Williams' Medium E supplemented with the Hepatocyte Maintenance Supplement Pack according to the manufacturer's instructions. Warm the medium to 37°C before use.[9][15]



- Odevixibat-d5 Stock Solution: Prepare a 1 mM stock solution of Odevixibat-d5 in DMSO.
- Working Solution: Dilute the Odevixibat-d5 stock solution in pre-warmed incubation medium
 to a final concentration of 2 μM. Note: The final concentration of the test compound in the
 incubation is typically 1 μM.[11] The DMSO concentration in the final incubation should not
 exceed 0.1%.[9][15]
- Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability and density using the Trypan Blue exclusion method. Dilute the hepatocyte suspension in incubation medium to a final density of 1 x 10⁶ viable cells/mL.[9]

Hepatocyte Incubation

- Pre-warm the hepatocyte suspension to 37°C.
- In a multi-well plate, add equal volumes of the hepatocyte suspension and the Odevixibat-d5 working solution. The final cell density will be 0.5 x 10⁶ cells/mL and the final Odevixibat-d5 concentration will be 1 μM.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[9]
- At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[9][14]

Sample Processing and Analysis

- To terminate the metabolic reaction, add the collected aliquots to a tube containing a quenching solution (e.g., ice-cold acetonitrile) with an internal standard.[12][14]
- Vortex the samples to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of Odevixibat-d5 at each time point.



Data Analysis

- Plot the natural logarithm of the percentage of **Odevixibat-d5** remaining versus time.
- Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.
- Calculate the in vitro half-life ($t\frac{1}{2}$) using the following equation: $t\frac{1}{2} = 0.693 / k$
- Calculate the in vitro intrinsic clearance (CLint) using the following equation:[9][11] CLint $(\mu L/min/10^6 \text{ cells}) = (0.693 / t\frac{1}{2}) \times (Volume \text{ of incubation / Number of hepatocytes}) \times 1000$

Data Presentation

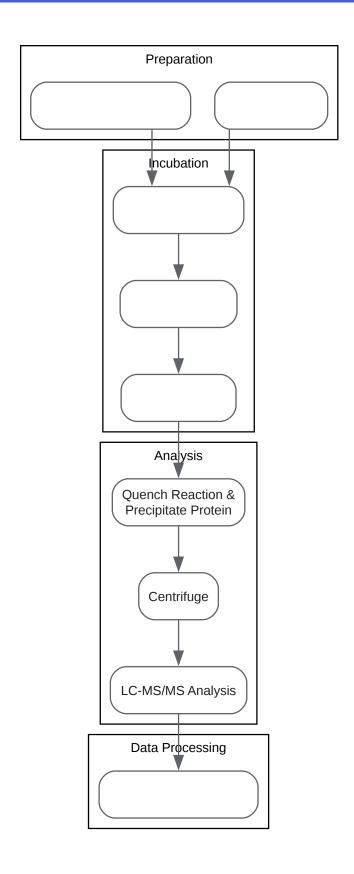
The results of the hepatocyte stability assay can be summarized in the following table. The data presented below is hypothetical and for illustrative purposes only.



Compound	Time (min)	% Remaining (Mean ± SD)	In Vitro t½ (min)	In Vitro CLint (µL/min/10^6 cells)
Odevixibat-d5	0	100 ± 0	>120	< 5.8
15	98.5 ± 1.2			
30	96.2 ± 2.1			
60	93.1 ± 3.5			
90	89.8 ± 4.0			
120	85.3 ± 4.8			
Positive Control (High Clearance)	0	100 ± 0	15	46.2
15	50.1 ± 3.9			
30	24.8 ± 2.5	_		
60	6.2 ± 1.1	_		
90	1.5 ± 0.5			
120	<1			
Negative Control (Low Clearance)	0	100 ± 0	>120	< 5.8
15	99.2 ± 0.8			
30	98.5 ± 1.5	_		
60	97.1 ± 2.0			
90	96.3 ± 2.2			
120	95.0 ± 2.8			

Experimental Workflow Diagram





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